molecular formula C20H23ClN2O3 B2870658 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 954081-83-5

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2870658
CAS No.: 954081-83-5
M. Wt: 374.87
InChI Key: YCXUKDHXGNQDIV-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a 5-chloro-2-methoxy-substituted benzene core. The amide nitrogen is linked to an ethyl group integrated into a 2-phenylmorpholine scaffold.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-8-7-16(21)13-17(18)20(24)22-9-10-23-11-12-26-19(14-23)15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXUKDHXGNQDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-methoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then acylated to produce the benzamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Catalysts and solvents are carefully selected to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmorpholinoethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate specific enzymes, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to analogs with variations in the benzene substituents, ethyl linker modifications, and heterocyclic systems (Table 1).

Table 1: Structural Comparison of Selected Analogs
Compound Name / CAS No. Benzene Substituents Ethyl-Linked Group Key Pharmacological Activity Reference
Target Compound 5-Cl, 2-OCH₃ 2-Phenylmorpholine Under investigation -
16673-34-0 5-Cl, 2-OCH₃ 4-Sulfamoylphenyl NLRP3 inflammasome inhibition
AS-4370 (Citrate) 4-NH₂, 5-Cl, 2-OCH₂CH₃ 4-(4-Fluorobenzyl)-2-morpholinyl Gastrokinetic agent
893247-18-2 4-AcNH, 5-Cl, 2-OCH₃ 5-[2-(4-Methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl Antidiabetic (potential)
5-Chloro-2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide 5-Cl, 2-OCH₃ 1-(Oxolan-2-yl)ethyl Not reported

Pharmacological Activity

  • 16673-34-0 : Demonstrates potent NLRP3 inflammasome inhibition, reducing myocardial ischemia-reperfusion injury in mice. Its sulfamoyl group enhances target specificity compared to earlier analogs like glyburide .
  • AS-4370 : Exhibits gastrokinetic activity via serotonin receptor modulation, outperforming cisapride and metoclopramide in preclinical models. The 4-fluorobenzyl-morpholine moiety contributes to dopamine D2 receptor selectivity .
  • Crystalline Benzamide Derivatives () : Modified with sulfonyl and thiocarbonyl groups, these compounds show promise in treating ischemic heart diseases due to enhanced solubility and stability .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Morpholine vs. Sulfonamide : The 2-phenylmorpholine group in the target compound may enhance CNS penetration compared to sulfonamide analogs, which are more polar due to the sulfamoyl group .
  • Substituent Effects: 5-Chloro-2-methoxy substitution is conserved across analogs, suggesting its role in binding affinity. Introduction of 4-amino or 4-acetylamino groups (e.g., AS-4370, 893247-18-2) alters target selectivity, shifting activity from anti-inflammatory to metabolic or gastrointestinal pathways .

Biological Activity

5-Chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antibacterial, anticancer, anti-inflammatory, and other relevant activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical formula is C24H26ClN2O3C_{24}H_{26}ClN_{2}O_{3} with a molecular weight of approximately 418.93 g/mol. Its structure includes a chloro-substituted benzamide moiety linked to a morpholine derivative, which is crucial for its biological activity.

Molecular Structure

  • Molecular Formula : C24H26ClN2O3C_{24}H_{26}ClN_{2}O_{3}
  • Molecular Weight : 418.93 g/mol
  • SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)Cl)C(CC2=CC=CC=C2)N3CCOCC3)

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

A study found that the MIC values for related compounds ranged from 40 to 50 µg/mL against E. faecalis and P. aeruginosa, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound is notable. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.

IC50 Values

In vitro studies reported IC50 values ranging from 7 to 20 µM for various cancer cell lines, indicating strong cytotoxic effects against breast and prostate cancer cells . The compound's ability to inhibit angiogenesis also contributes to its anticancer activity.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds in this class were shown to reduce TNF-α levels by up to 78% at concentrations of 10 µg/mL .

Other Biological Activities

Additional studies have suggested that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter levels and reduce oxidative stress .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several benzamide derivatives, including this compound. The results indicated that this compound had an inhibition zone diameter of 29 mm against E. faecalis, supporting its use as a potential therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Mechanism

In a study focusing on breast cancer cell lines (MCF-7), treatment with the compound resulted in significant cell death, with flow cytometry analysis revealing an increase in cells arrested in the S phase of the cell cycle. This suggests that the compound effectively induces apoptosis through cell cycle modulation .

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